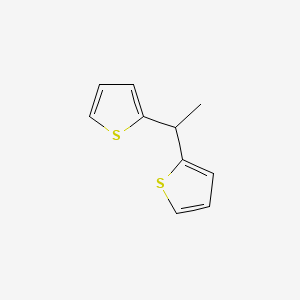
2,2'-(Ethane-1,1-diyl)dithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,1-diyl)dithiophene is an organic compound that features a unique structure with two thiophene rings connected by an ethane bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)dithiophene typically involves the Corey–Fuchs reaction followed by coupling reactions.
Industrial Production Methods
These methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,1-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical examples
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
2,2’-(Ethane-1,1-diyl)dithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for use in drug delivery systems.
Industry: Utilized in the development of dye-sensitized solar cells and other optoelectronic devices
Mechanism of Action
The mechanism by which 2,2’-(Ethane-1,1-diyl)dithiophene exerts its effects is primarily related to its electronic structure. The ethane bridge and thiophene rings create a conjugated system that can absorb and emit light, making it useful in optoelectronic applications. The molecular targets and pathways involved are typically related to its interaction with light and other electromagnetic radiation .
Comparison with Similar Compounds
Similar Compounds
2,2’-(2,2-diphenylethene-1,1-diyl)dithiophene: Similar structure but with phenyl groups instead of hydrogen atoms on the ethane bridge.
Poly(triphenyl ethene): A polymer with similar electronic properties but different structural characteristics
Uniqueness
2,2’-(Ethane-1,1-diyl)dithiophene is unique due to its specific electronic properties and structural features, which make it particularly suitable for applications in dye-sensitized solar cells and other optoelectronic devices .
Properties
Molecular Formula |
C10H10S2 |
|---|---|
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-(1-thiophen-2-ylethyl)thiophene |
InChI |
InChI=1S/C10H10S2/c1-8(9-4-2-6-11-9)10-5-3-7-12-10/h2-8H,1H3 |
InChI Key |
CXRPNLIUCUKLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















